1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene
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Overview
Description
1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene is a fluorinated organic compound with the molecular formula C9F18 and a molecular weight of 450.0676 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene typically involves the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another method involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Addition Reactions: The double bond in the compound allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Catalysts: Acid catalysts are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield fluorinated amines, while addition reactions can produce various fluorinated derivatives.
Scientific Research Applications
1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with other molecules, influencing various chemical pathways. The compound’s unique structure allows it to participate in specific reactions that are not possible with non-fluorinated analogs .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 1,1,1,2,3,3,3-Heptafluoropropane
Uniqueness
1,1,1,4,5,5,5-Heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene is unique due to its high degree of fluorination and the presence of multiple trifluoromethyl groups. This structure imparts exceptional chemical stability, low reactivity with many common reagents, and unique physical properties such as low surface tension and high thermal stability. These characteristics make it particularly valuable in applications requiring extreme conditions and high performance.
Properties
CAS No. |
90141-43-8 |
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Molecular Formula |
C8F16 |
Molecular Weight |
400.06 g/mol |
IUPAC Name |
1,1,1,4,5,5,5-heptafluoro-2,3,4-tris(trifluoromethyl)pent-2-ene |
InChI |
InChI=1S/C8F16/c9-3(7(19,20)21,8(22,23)24)1(4(10,11)12)2(5(13,14)15)6(16,17)18 |
InChI Key |
USKCEDUXVCXJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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